1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone
Overview
Description
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone, also known as ABE, is a chemical compound that has been widely studied for its potential use in scientific research. ABE is a bicyclic ketone that contains a nitrogen atom, making it a heterocyclic compound. This unique structure gives ABE a variety of interesting properties that have made it a popular subject of study in the scientific community.
Mechanism Of Action
The mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to bind to and activate certain receptors in the body, including the kappa opioid receptor.
Biochemical And Physiological Effects
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone can inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have analgesic effects in animal models of pain.
Advantages And Limitations For Lab Experiments
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of interesting biological properties that make it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in lab experiments. One of the main limitations is that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is a relatively new compound, and its biological effects are not fully understood.
Future Directions
There are several future directions for research on 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have interesting biological properties, and it may be possible to develop new drugs that target these properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone and its effects on the body. Finally, research is needed to explore the potential use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in other scientific research applications, such as in the synthesis of other compounds.
Scientific Research Applications
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds and as a reagent in chemical reactions. One of the most promising applications of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is in the development of new drugs. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have a variety of interesting biological properties, including anti-inflammatory and analgesic effects.
properties
CAS RN |
133998-51-3 |
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Product Name |
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-azabicyclo[3.1.1]heptan-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-3-2-4-9(5-8)6-8/h2-6H2,1H3 |
InChI Key |
BRBKYTYAYYUXSL-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)C2 |
Canonical SMILES |
CC(=O)C12CCCN(C1)C2 |
synonyms |
Ethanone, 1-(1-azabicyclo[3.1.1]hept-5-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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